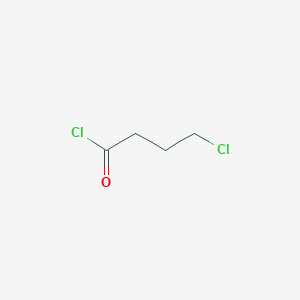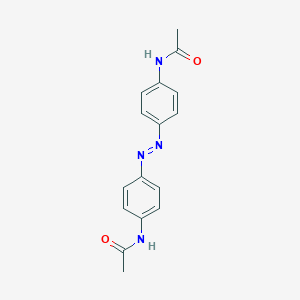
Fenspiride N-oxide
Vue d'ensemble
Description
Synthesis Analysis
Fenspiride and its derivatives, including Fenspiride N-oxide, can be synthesized through various chemical processes. An efficient synthesis approach for key intermediates in Fenspiride synthesis involves using safer, less toxic, and more environmentally friendly reagents. For example, the synthesis of 4-Aminomethyl-1-(2-Phenylethyl)-Piperidin-4-ol, a crucial intermediate in Fenspiride synthesis, has been improved by replacing hazardous reagents with aqueous ammonia, making the process greener and safer (Panchabhai et al., 2021).
Molecular Structure Analysis
The crystal and molecular structure of fenspiride has been determined, showing that it crystallizes in the monoclinic system. The structure is characterized by two crystallographically independent molecules in the general position of the space group P21/n, with specific unit cell parameters that define its unique crystallographic signature (Pagola, 2020).
Chemical Reactions and Properties
The chemical properties of Fenspiride N-oxide and related compounds involve various reactions, including their transformation under different conditions. For instance, the degradation products of fenspiride hydrochloride in oral liquid formulations have been identified, which include Fenspiride N-oxide among other compounds. This study highlights the importance of understanding the chemical stability and reaction pathways of fenspiride and its derivatives (Cioroiu et al., 2018).
Applications De Recherche Scientifique
Anti-inflammatory and Anti-endotoxemia Effects : Fenspiride demonstrates potential benefits in treating endotoxemia by reducing tumor necrosis factor concentrations, stimulating alveolar macrophages, and decreasing lethality in models of endotoxemia (De Castro et al., 1995). It also inhibits neutrophil migration and tumor necrosis factor release by stimulated macrophages, suggesting its anti-inflammatory effects (Cunha et al., 1993).
Respiratory and Bronchial Applications : The drug reduces the release of neuropeptides from sensory nerve endings and has postjunctional actions on bronchial smooth muscle (Girard et al., 1997). It also reduces capsaicin- and citric acid-induced bronchoconstriction and cough in guinea pigs (Laude et al., 1995), and improves airway function and arterial oxygen tension in patients with mild chronic obstructive pulmonary disease (COPD) (Bee et al., 1995).
Bone Health : Long-term administration of fenspiride does not negatively impact bone mineral density and bone turnover in young growing rats (Matuszewska et al., 2019).
Application in Schoolchildren Smokers : Fenspiride plays a positive role in therapeutic measures for smoking schoolchildren (Kozhevnikova & Protasenya, 2012).
Pharmacokinetic Analysis : The determination of fenspiride in biological fluids is facilitated by liquid-liquid extraction and reversed-phase column techniques, aiding in pharmacokinetic analyses and drug monitoring studies (Sauveur et al., 1989).
Cyclic Nucleotide Phosphodiesterase Isoenzymes : Fenspiride inhibits cyclic AMP and cyclic GMP hydrolytic activity in human bronchial tissues, contributing to its effects on airways (Cortijo et al., 1998).
Treatment of Eustachian Tube Obstruction : When combined with basal pharmacotherapy, fenspiride promotes normalization of ventilation and drainage functions in patients with acute tubootitis and exudative otitis media (Fedin, 2015).
Chronic Obstructive Pulmonary Disease (COPD) Treatment : It is recommended for treating COPD of stage I and II in combination with broncholytic drugs, improving the efficacy of standard treatment (Butorov et al., 2008).
Prevention of Myringosclerosis : Topical application of fenspiride inhibits the development of myringosclerosis in rats (Mattsson & Hellström, 2006).
Molecular Structure Analysis : The molecular structure of fenspiride, a bronchodilator and anti-inflammatory drug, has been reported (Pagola, 2020).
Chemical and Toxicological Studies : Methods for studying fenspiride in urine include thin-layer chromatography, gas chromatography-mass spectrometry, and high-performance liquid chromatography (Kalekin et al., 2019).
Proarrhythmic Potency Analysis : Mechanistic mathematical modeling helps assess the influence of various factors on QT interval prolongation due to different doses of fenspiride (Wiśniowska et al., 2020).
Respiratory Tract Infections Treatment : Fenspiride therapy is successful in treating acute respiratory tract infections, decreasing symptoms like cough and nose obturation (Płusa & Nawacka, 1998).
Degradation Products Analysis : A new chromatographic method accurately identifies the main degradation products of fenspiride hydrochloride in oral liquid formulations (Cioroiu et al., 2018).
Propriétés
IUPAC Name |
8-oxido-8-(2-phenylethyl)-1-oxa-3-aza-8-azoniaspiro[4.5]decan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c18-14-16-12-15(20-14)7-10-17(19,11-8-15)9-6-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYJGEWJSVTMEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+](CCC12CNC(=O)O2)(CCC3=CC=CC=C3)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fenspiride N-oxide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B32786.png)
![6-Bromo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B32787.png)







